
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorophenylhydrazine.
Cyclization: The 4-fluorophenylhydrazine undergoes cyclization with a suitable diketone to form the indazole ring.
Reduction: The resulting indazole derivative is then reduced to obtain the tetrahydroindazole structure.
Hydroxylation: Finally, the hydroxyl group is introduced at the 4-position of the tetrahydroindazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the indazole ring or reduce functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl or indazole rings.
Coupling Reactions: Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol can be compared with other indazole derivatives and fluorophenyl compounds:
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure, leading to distinct biological activities.
Indole Derivatives: Indole and indazole derivatives have similar aromatic ring systems but differ in their nitrogen positioning, affecting their reactivity and biological properties.
Fluorophenyl Indoles: These compounds have both fluorophenyl and indole structures, combining features of both classes.
The uniqueness of this compound lies in its specific combination of the fluorophenyl group and the tetrahydroindazole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
37901-75-0 |
|---|---|
Fórmula molecular |
C13H13FN2O |
Peso molecular |
232.25 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-ol |
InChI |
InChI=1S/C13H13FN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8,13,17H,1-3H2 |
Clave InChI |
ATCSYVJYDYWRKP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)


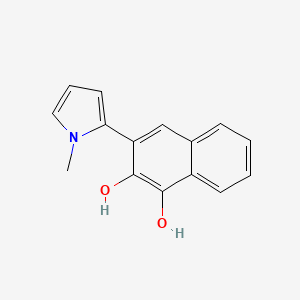
![6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B11873299.png)
![4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11873306.png)
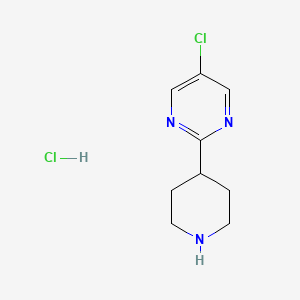
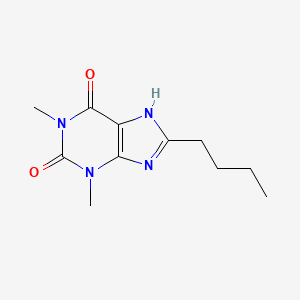

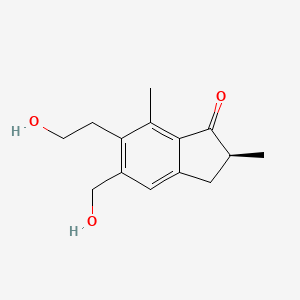
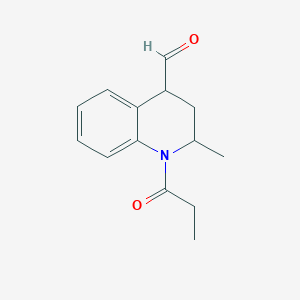
![2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one](/img/structure/B11873346.png)

